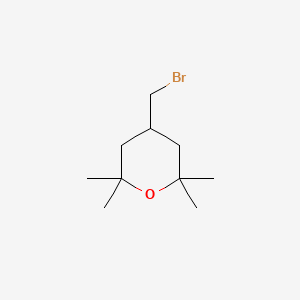

4-(Bromomethyl)-2,2,6,6-tetramethyloxane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(Bromomethyl)benzonitrile” is an organic building block . It’s used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile .

Synthesis Analysis

The synthesis of similar compounds like “4-(Bromomethyl)benzonitrile” involves reactions with 2 H -tetrazole in the presence of KOH . Another compound, “4-Bromomethylbenzoic acid”, acts as an intermediate in the synthesis of eprosartan, an antihypertensive agent .Chemical Reactions Analysis

The reaction between C=C double bond and bromine (Br2) can be used as a test for the presence of alkene in an unknown sample . A series of methylene thio-linked coumarin derivatives was prepared by the reaction of substituted 4-(bromomethyl)-2 H-chromen-2-one with various heterocyclic mercapto compounds .Applications De Recherche Scientifique

Chemical Synthesis and Catalysis

4-(Bromomethyl)-2,2,6,6-tetramethyloxane serves as a precursor in various chemical syntheses due to its reactive bromomethyl group. In one study, 4,5-Dimethylene-1,2-dioxane, derived from a related compound, was used in Diels-Alder reactions, showcasing its utility in forming complex cyclic structures (Atasoy & Karaböcek, 1992). Similarly, compounds derived from bis(bromomethyl)benzenes, which share functional similarities with this compound, have been used to create self-assembled monolayers on gold surfaces, demonstrating applications in materials science and nanotechnology (Ng et al., 1999).

Environmental Impact Studies

The environmental impact of brominated compounds, including those similar to this compound, has been studied in the context of flame retardants like Tetrabromobisphenol A. Research into the degradation products of such compounds at high temperatures provides insights into potential environmental pollutants, including brominated dioxins and furans (Ortuño et al., 2014).

Advanced Materials and Polymer Chemistry

In polymer chemistry, bromomethylated compounds are utilized as initiators for atom transfer radical polymerization (ATRP), leading to the synthesis of complex polymer architectures such as star polymers and graft copolymers. For example, tetrakis bromomethyl benzene, which shares reactivity patterns with this compound, has been used to synthesize four-arm star homopolymers and graft copolymers, highlighting the role of bromomethylated compounds in the development of multifunctional materials (Moschogianni et al., 2001).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

4-(bromomethyl)-2,2,6,6-tetramethyloxane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BrO/c1-9(2)5-8(7-11)6-10(3,4)12-9/h8H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSOOELPAFRDVFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(O1)(C)C)CBr)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,6-dimethylphenyl)-3-[(E)-2-(furan-2-yl)ethenyl]urea](/img/structure/B2655048.png)

methanone](/img/structure/B2655050.png)

![N'-cyclohexyl-N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2655060.png)

![3-[(4-Chlorophenyl)sulfonyl]-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene](/img/structure/B2655064.png)

![methyl [2-methoxy-4-(1H-tetrazol-1-yl)phenoxy]acetate](/img/structure/B2655065.png)

![N,4-dimethyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide](/img/structure/B2655066.png)

![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2655070.png)